molecular formula C30H31FN4O9S B11927587 Roginolisib hemifumarate

Roginolisib hemifumarate

Cat. No.: B11927587
M. Wt: 642.7 g/mol
InChI Key: ORQYIFOBUOKQGH-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Roginolisib hemifumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Roginolisib hemifumarate is unique compared to other PI3Kδ inhibitors due to its allosteric modulation and non-ATP competitive inhibition. Similar compounds include:

This compound stands out due to its selective inhibition and favorable safety profile, making it a promising candidate for targeted therapies .

Properties

Molecular Formula

C30H31FN4O9S

Molecular Weight

642.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ORQYIFOBUOKQGH-WLHGVMLRSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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